

Application Notes and Protocols: SRT 1720 Monohydrochloride Stock Solution Preparation

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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of **SRT 1720 monohydrochloride** stock solutions for in vitro and in vivo experimental use. SRT 1720 is a potent and selective activator of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including metabolism, stress response, and aging.^{[1][2]}

Chemical and Physical Properties

SRT 1720 monohydrochloride is a synthetic small molecule with the following properties:

Property	Value	Reference
Synonyms	SRT-1720, CAY10559, SIRT 1933	^{[1][3]}
Molecular Formula	C ₂₅ H ₂₃ N ₇ OS · xHCl	^[1]
Molecular Weight	506.02 g/mol (hydrochloride salt)	^{[3][4]}
Appearance	A crystalline solid; Light tan to light yellow powder	^{[1][2]}
Purity	≥97% (HPLC) or ≥98%	^[5]

Solubility Data

The solubility of **SRT 1720 monohydrochloride** is a critical factor in the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (DMSO) but generally insoluble in water and ethanol.^[2]^[6] Due to hygroscopicity, using fresh, anhydrous DMSO is recommended to ensure maximum solubility.^[6]

Solvent	Solubility	Reference
DMSO	Up to 100 mg/mL (197.62 mM)	^[6]
62.5 mg/mL (123.51 mM) (requires sonication)	^[7]	
55 mg/mL (108.65 mM) (sonication is recommended)	^[8]	
38 mg/mL (75.09 mM)	^[2] ^[6]	
25.3 mg/mL	^[3]	
10 mg/mL	^[1]	
2.5 mg/mL (clear, yellow solution)		
Water	Insoluble	^[2] ^[6]
Ethanol	Insoluble	^[2] ^[6]
DMF	1 mg/mL	^[1]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	^[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration SRT 1720 Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of **SRT 1720 monohydrochloride** in DMSO.

Materials:

- **SRT 1720 monohydrochloride** (powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated pipette

Procedure:

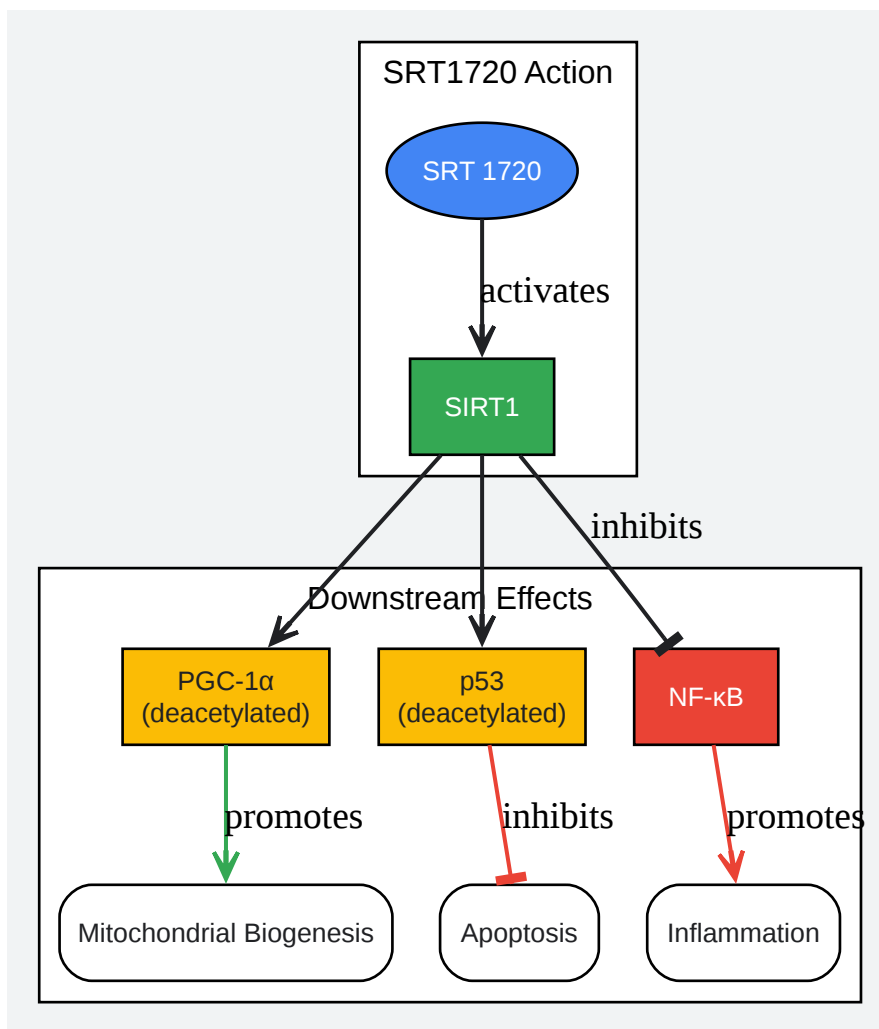
- **Aseptic Technique:** Perform all steps in a laminar flow hood or a designated clean area to maintain sterility, especially for cell-based assays.
- **Weighing:** Accurately weigh the desired amount of **SRT 1720 monohydrochloride** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.6 mg of **SRT 1720 monohydrochloride** (MW = 506.02 g/mol).
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the vial containing the SRT 1720 powder. For the example above, add 1 mL of DMSO.
- **Dissolution:**
 - Cap the vial tightly and vortex thoroughly for 1-2 minutes.
 - If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[8] Gentle warming to 37°C for 10 minutes can also aid dissolution.[3]
 - Visually inspect the solution to ensure it is clear and free of particulates.
- **Aliquoting and Storage:**

- Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
- Store the aliquots at -20°C or -80°C for long-term storage.[5][9] Stock solutions are stable for at least 6 months at -80°C and 1 month at -20°C.[9]

Note on Working Concentrations: The final working concentration of SRT 1720 will depend on the specific cell line and experimental design. For cell-based assays, typical working concentrations range from 0.1 μ M to 10 μ M.[6][10] The DMSO concentration in the final culture medium should be kept low (typically \leq 0.1%) to avoid solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow

SRT 1720 primarily functions as a SIRT1 activator.[11][12][13] Activation of SIRT1 by SRT 1720 has been shown to modulate several downstream pathways, including the deacetylation of target proteins like p53 and PGC-1 α , leading to reduced apoptosis and enhanced mitochondrial biogenesis.[10][14] Furthermore, SRT 1720 can inhibit the pro-inflammatory NF- κ B signaling pathway.[12][13]

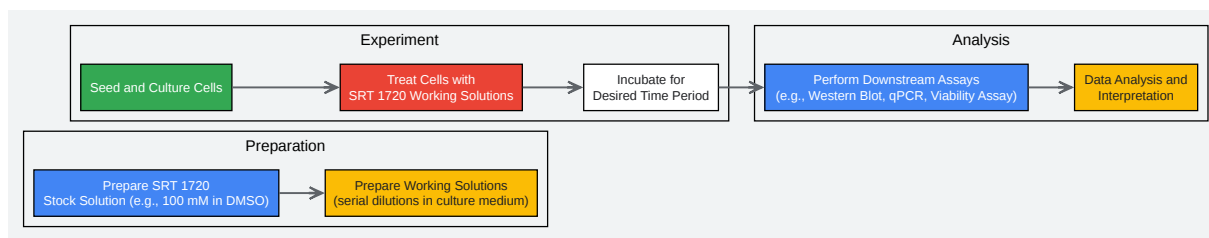


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Caption: SRT 1720 activates SIRT1, leading to downstream effects on cellular metabolism and inflammation.

Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for utilizing the prepared SRT 1720 stock solution in a typical cell-based experiment.



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Caption: A generalized workflow for in vitro experiments using SRT 1720.

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